4-O-methylsappanol

Descripción general

Descripción

4-O-methylsappanol is a compound that might be expected to have a complex molecular structure and diverse chemical properties, considering its name suggests it is a derivative of sappanol, which is known for its biological activity. The research on compounds with similar complexity often involves detailed analyses of synthesis pathways, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Research on the synthesis of complex organic compounds, such as 2-C-methyl-D-erythritol 4-phosphate, demonstrates the intricate steps involved in creating pathway-specific intermediates for biosynthesis in various organisms (Koppisch, Blagg, & Poulter, 2000). Such studies are crucial for understanding the synthetic pathways that might be similar to those used for this compound.

Molecular Structure Analysis

Investigations into the molecular structure of compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide insights into the atomic arrangement and chemical bonds that define the compound's framework. Techniques such as FT-IR, NMR, and X-ray diffraction are employed to determine the precise structure (Rahul Raju et al., 2015).

Chemical Reactions and Properties

The reactivity of complex compounds with specific reagents, such as the transformation of quinolin/pyridin/quinazolin-4-ones into azido and amino derivatives using diphenylphosphoryl azide (DPPA), highlights the chemical reactions these compounds undergo and their resultant properties (Aizikovich et al., 2004).

Physical Properties Analysis

The study of physical properties, including thermal stability and luminescence, of compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, sheds light on the behavior of these molecules under various conditions and their potential applications (Ajibade & Andrew, 2021).

Aplicaciones Científicas De Investigación

Propiedades Analgésicas

4-O-methylsappanol: ha sido estudiado por sus posibles efectos analgésicos. Este compuesto puede interactuar con los receptores del dolor del cuerpo o las vías inflamatorias para reducir las sensaciones de dolor, lo que lo convierte en un tema de interés para el desarrollo de nuevos medicamentos para aliviar el dolor {svg_1}.

Actividad Antiinflamatoria

La investigación sugiere que This compound podría tener propiedades antiinflamatorias. Podría inhibir enzimas clave o moléculas de señalización involucradas en la inflamación, ofreciendo una base para nuevos fármacos antiinflamatorios {svg_2}.

Efectos Antioxidantes

La capacidad antioxidante de This compound es otra área de interés. Al neutralizar los radicales libres, este compuesto podría ayudar a prevenir enfermedades relacionadas con el estrés oxidativo, incluidos los trastornos neurodegenerativos {svg_3}.

Potencial Antimicrobiano

Los estudios han explorado el potencial antimicrobiano de This compound contra diversos patógenos. Su capacidad para interrumpir las paredes celulares microbianas o interferir con procesos vitales podría conducir a nuevos agentes antimicrobianos {svg_4}.

Investigación Anticancerígena

This compound: está siendo investigado por sus propiedades anticancerígenas. Puede inducir la apoptosis o inhibir la proliferación celular en las células cancerosas, lo cual es crucial para el desarrollo de nuevas terapias contra el cáncer {svg_5}.

Efectos Inmunomoduladores

Este compuesto ha mostrado promesa en la modulación del sistema inmunitario. Podría mejorar o suprimir las respuestas inmunitarias, lo que lo hace relevante para el tratamiento de enfermedades autoinmunes o en inmunoterapia {svg_6}.

Aplicaciones Neuroprotectoras

Hay interés en This compound por sus posibles beneficios neuroprotectores. Podría proteger las células neuronales del daño o la muerte, lo que es significativo para el tratamiento de afecciones como la enfermedad de Alzheimer {svg_7}.

Salud Cardiovascular

Finalmente, This compound puede tener aplicaciones en la salud cardiovascular. Sus efectos en los vasos sanguíneos o las células del músculo cardíaco podrían ser beneficiosos para prevenir o tratar enfermedades cardíacas {svg_8}.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-O-Methylsappanol is a natural isoflavonoid with antifungal activities . It shows activity against Beauveria bassiana , a fungus that is used as a biological insecticide. Additionally, this compound strongly suppresses Melanin synthesis in HMV-II cells , indicating its potential role in skin pigmentation and related disorders.

Mode of Action

It is known to suppress melanin synthesis in hmv-ii cells . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By suppressing its synthesis, this compound may influence skin pigmentation.

Biochemical Pathways

Its ability to suppress melanin synthesis suggests that it may interfere with the biochemical pathways involved in melanin production .

Result of Action

The primary result of this compound’s action is its antifungal activity and its ability to suppress melanin synthesis . This could potentially lead to changes in skin pigmentation and could have implications for the treatment of skin disorders related to pigmentation.

Análisis Bioquímico

Biochemical Properties

4-O-Methylsappanol plays a significant role in various biochemical reactions. It exhibits antifungal activity by interacting with fungal enzymes and proteins, particularly those involved in melanin synthesis. For instance, this compound strongly suppresses melanin synthesis in HMV-II cells, a human malignant melanoma cell line . Additionally, it shows moderate cytotoxicity with an IC50 value of 20.2 µM in these cells .

Cellular Effects

This compound influences several cellular processes. In HMV-II cells, it inhibits melanin synthesis, which is crucial for its antifungal activity . Moreover, it has been shown to exhibit cytoprotective effects against glutamate-induced oxidative stress in HT22 cells, a mouse hippocampal cell line . This protective effect is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme involved in the cellular defense against oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in melanin synthesis, thereby reducing melanin production in HMV-II cells . Additionally, it induces the expression of HO-1 in HT22 cells, providing protection against oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent for conditions involving oxidative damage and melanin overproduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its cytoprotective and antifungal activities, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal and cytoprotective activities without notable adverse effects . At higher doses, it may cause cytotoxicity and other toxic effects . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s inhibitory effect on tyrosinase activity leads to reduced melanin production, highlighting its potential as a skin-lightening agent . Additionally, this compound may influence other metabolic pathways related to oxidative stress and cellular defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as melanin-producing cells and regions affected by oxidative stress . The compound’s distribution is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. In melanin-producing cells, it targets the melanosomes, the organelles responsible for melanin synthesis . Additionally, in cells experiencing oxidative stress, this compound may localize to the cytoplasm and mitochondria, where it induces the expression of protective enzymes like HO-1 . These localization patterns are essential for the compound’s efficacy in various biological contexts.

Propiedades

IUPAC Name |

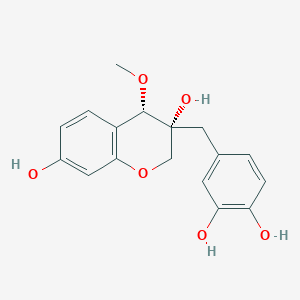

(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPKXQKOWHDNA-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of 4-O-methylsappanol?

A1: this compound has been identified as a potential melanin synthesis inhibitor. In a study using cultured human melanoma HMV-II cells, this compound demonstrated significant suppression of melanin production with an EC50 value of 4.6 ± 0.7 µM. [] This suggests its potential application in cosmetics for skin lightening purposes.

Q2: What is known about the mechanism of action of this compound in melanin synthesis inhibition?

A2: While this compound effectively suppresses melanin synthesis, its exact mechanism of action remains unclear. Further research is needed to elucidate its specific interactions with molecular targets involved in melanogenesis.

Q3: What other biological activities have been reported for this compound?

A3: Besides its melanin synthesis inhibition, this compound has not shown significant neuroprotective effects against glutamate-induced cytotoxicity in HT22 cells, unlike its analog sappanchalcone. []

Q4: What is the chemical structure and formula of this compound?

A4: this compound is a homoisoflavonoid. While its full spectroscopic data is not provided in the provided abstracts, its structure is characterized by a chroman ring system with a phenyl group attached at the 3-position and a methoxy group at the 4-position. Its absolute configuration has been determined through chemical transformations and analysis of its optical properties. []

Q5: How was this compound isolated from its natural source?

A5: this compound was isolated from the heartwood of Caesalpinia sappan L. using bioassay-guided fractionation. [] Another study successfully separated this compound from other homoisoflavonoids in Caesalpinia sappan using high-speed counter-current chromatography (HSCCC). [] This technique proved to be efficient for obtaining a high purity of the compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1179336.png)